3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Description
“3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine” is a chemical compound with the molecular formula C11H11F2N . It is a derivative of bicyclo[1.1.1]pentan-1-amine, which is used as a precursor in the synthesis of various compounds, including a potent quinolone antibacterial agent .
Synthesis Analysis
The synthesis of this compound could potentially involve the conversion of the readily available bicyclo[1.1.1]pentan-1-amine substructure to a wide range of poly-substituted bicyclo[3.1.1]pentan-1-amines using imine photochemistry . This method has been reported to convert the bicyclo[1.1.1]pentane skeleton to the bicyclo[3.1.1]heptane skeleton .Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclo[1.1.1]pentan-1-amine core with a 2,4-difluorophenyl group attached . The bicyclo[1.1.1]pentane core is a small, bridged bicyclic carbon skeleton that can provide a well-defined, rigid framework upon which to append substituents .Future Directions
The future directions for “3-(2,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine” could involve further exploration of its potential uses in medicinal chemistry, given the interest in bicyclo[1.1.1]pentane derivatives as bioisosteres in drug discovery . Additionally, the development of more efficient and diverse synthetic methods for such compounds could be a valuable area of research .
Properties
IUPAC Name |
3-(2,4-difluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-7-1-2-8(9(13)3-7)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDPLUSYOIOPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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